Thalidomide-O-C6-NH2 (hydrochloride) is a derivative of thalidomide, a compound originally developed in the 1950s as a sedative and later recognized for its teratogenic effects. This specific compound is notable for its role as a ligand in targeted protein degradation through the recruitment of cereblon, a component of the E3 ubiquitin ligase complex. It is classified as a cereblon ligand and is utilized primarily in research settings for its potential therapeutic applications.
Thalidomide-O-C6-NH2 (hydrochloride) can be synthesized from thalidomide through various chemical modifications, which enhance its interaction with biological targets. The compound is commercially available from various suppliers, including MedChemExpress and BenchChem, which provide detailed specifications and synthesis methods for research purposes .
The synthesis of Thalidomide-O-C6-NH2 (hydrochloride) typically involves several key steps:
The synthesis may utilize catalysts such as palladium or nickel complexes to facilitate cross-coupling reactions, which are essential for forming the desired amine derivatives . Reaction conditions such as temperature, solvent choice, and reaction time are critical for optimizing yield and purity.
The molecular formula for Thalidomide-O-C6-NH2 (hydrochloride) is . The structure features:
The compound's structural data can be referenced through databases like PubChem, which provide insights into its molecular geometry and electronic properties .
Thalidomide-O-C6-NH2 (hydrochloride) can undergo several types of chemical reactions:
Common reagents used include oxidizing agents like potassium permanganate or reducing agents such as lithium aluminum hydride. The reaction conditions are usually optimized to ensure selectivity and yield .
Thalidomide-O-C6-NH2 (hydrochloride) exerts its biological effects primarily through the recruitment of cereblon. This process involves:
Relevant analyses often include spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to confirm structure and purity .
Thalidomide-O-C6-NH2 (hydrochloride) has several significant applications in scientific research:
Thalidomide-O-C6-NH2 hydrochloride (chemical structure: C₁₉H₂₄ClN₃O₅; MW: 409.86) is a cereblon-directed ligand-linker conjugate engineered for proteolysis-targeting chimera applications [1] [6]. Its design preserves the core phthalimide-glutarimide pharmacophore of thalidomide, which binds the tri-tryptophan pocket (Trp380/386/402 in human cereblon) within the C-terminal domain of cereblon [7] [10]. The C6 alkylamine linker (hexyl chain) extends from the phthalimide 5-position, terminating in a primary amine for conjugation to warhead ligands [1] [9]. Crystallographic studies confirm that the glutarimide ring maintains critical hydrogen bonds with cereblon residues His378 and Trp380, while the phthalimide ring engages in π-stacking with Trp386 and Trp402 [7] [10]. The hydrophobic tri-Trp pocket accommodates the ligand without steric clash from the C6 linker, which projects into the solvent-accessible region [9].
Binding studies reveal that Thalidomide-O-C6-NH2 hydrochloride exhibits cereblon affinity comparable to underivatized thalidomide (Kd ≈ 250 nM), as measured by isothermal titration calorimetry and competitive binding assays [1] [7]. Modifications at the phthalimide 5-position minimally perturb the ligand-binding pocket due to its solvent exposure, unlike 4-position substitutions which may alter hydrogen-bonding networks [9] [10]. Crucially, the (S)-enantiomer of the glutarimide ring demonstrates ~10-fold stronger binding than the (R)-enantiomer, consistent with thalidomide’s stereoselectivity [10]. The hydrochloride salt form enhances solubility without affecting cereblon engagement, as confirmed by preserved inhibition of cereblon auto-ubiquitination (IC₅₀: 0.8–1.2 µM) [1] [6].
Table 1: Comparative Binding Parameters of Thalidomide Derivatives
Compound | Binding Affinity (Kd, nM) | Cereblon Auto-Ubiquitination IC₅₀ (µM) | Enantioselectivity ((S) vs (R)) |
---|---|---|---|
Thalidomide | 250 | 1.5 | 10-fold stronger (S) |
Thalidomide-O-C6-NH2 | 260–300 | 0.8–1.2 | 10-fold stronger (S) |
Thalidomide-4-O-C6-NH2 | 190 | 0.9 | Not reported |
The C6 alkyl linker (hexyl chain) in Thalidomide-O-C6-NH2 hydrochloride optimizes spatial flexibility for ternary complex formation between cereblon, the proteolysis-targeting chimera, and the target protein. This 6-atom spacer enables a 12–15 Å distance between cereblon and the warhead ligand, facilitating optimal ubiquitin transfer [5] [9]. Structural analyses demonstrate that shorter linkers (e.g., C2–C4) restrict movement and reduce degradation efficiency, while longer chains (e.g., C9–C14) increase off-target ubiquitination due to excessive flexibility [6] [9]. The primary amine terminus allows conjugation via amide bonds or click chemistry, enabling modular assembly with diverse warheads (e.g., kinase inhibitors or epigenetic readers) [5]. Biophysical studies using surface plasmon resonance reveal that proteolysis-targeting chimeras incorporating the C6 linker exhibit positive cooperativity (α >1) in ternary complex formation, enhancing target protein recruitment by 3–5-fold compared to shorter linkers [3] [8].
Table 2: Influence of Linker Length on Ternary Complex Efficiency
Linker Length | Distance (Å) | Cooperativity (α) | Degradation Efficiency (DC₅₀, nM) | Target Proteins Validated |
---|---|---|---|---|
C4 | 8–10 | 0.8 | 50–100 | BRD4, FKBP12 |
C6 | 12–15 | 1.5–2.0 | 5–20 | BRD4, BTK, ERRα, BCR-ABL |
C9 | 18–22 | 1.2 | 30–60 | Tau, RIPK2 |
Ubiquitination kinetics for proteolysis-targeting chimeras incorporating Thalidomide-O-C6-NH2 hydrochloride follow a Michaelis-Menten model, with catalytic efficiency (kcat/KM) dependent on ternary complex stability. Time-resolved ubiquitination assays using purified CRL4 cereblon E3 ligase complex show that proteolysis-targeting chimeras with C6 linkers achieve maximal polyubiquitination of substrates like BRD4 or IKZF1 within 30 minutes, compared to 45–60 minutes for shorter linkers [2] [8]. The rate-limiting step is ternary complex formation (kon ≈ 1.2 × 10⁴ M⁻¹s⁻¹), not ubiquitin chain elongation [3]. Stoichiometric analyses reveal that a single proteolysis-targeting chimera molecule catalyzes ubiquitination of 8–10 target protein molecules per hour, confirming catalytic efficiency [3] [8].
Linker length directly influences neo-substrate specificity by altering the geometry of the cereblon–target protein interface:
Table 3: Kinetic Parameters of Ubiquitination for Selected Substrates
Target Protein | Linker Chemistry | kcat (min⁻¹) | KM (µM) | kcat/KM (M⁻¹s⁻¹) |
---|---|---|---|---|
BRD4 | Thalidomide-5-O-C6-NH2 | 0.18 | 0.9 | 3,333 |
IKZF3 | Thalidomide-4-NH-C6-NH2 | 0.12 | 1.5 | 1,333 |
Tau | Thalidomide-5-PEG6-NH2 | 0.08 | 2.8 | 476 |
ERRα | Thalidomide-5-O-C3-NH2 | 0.05 | 3.2 | 260 |
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